4-Chloro-7-methylquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group at the 4-position and a methyl group at the 7-position, along with a carbonitrile group at the 3-position, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinoline ring.
Another method involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives . This method avoids the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, along with boron reagents, are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often explored for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-Chloro-7-methylquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antimicrobial, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: The compound is used in various biological studies to understand its mechanism of action and potential therapeutic effects. It is often tested for its activity against different biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
In cancer research, the compound may interfere with cell signaling pathways and induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Chloro-7-methylquinoline-3-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-7-methoxyquinoline-3-carbonitrile: This compound has a methoxy group at the 7-position instead of a methyl group.
2-Chloroquinoline-3-carbaldehyde: This compound has a chloro group at the 2-position and an aldehyde group at the 3-position.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused to the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-7-methylquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-9-10(4-7)14-6-8(5-13)11(9)12/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVGHESZMVNECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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